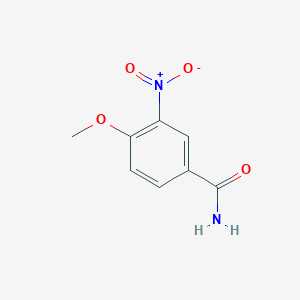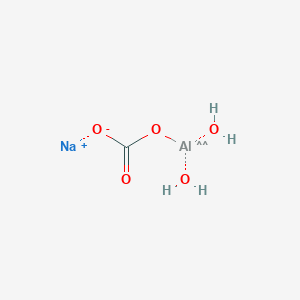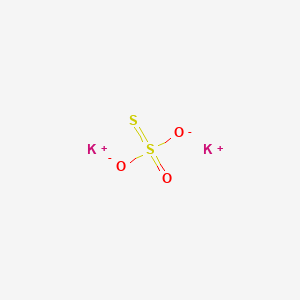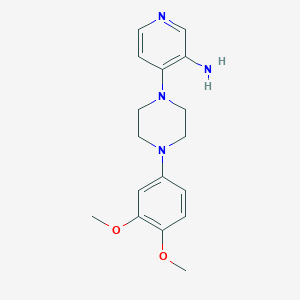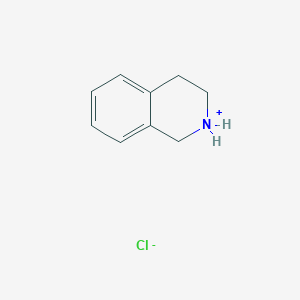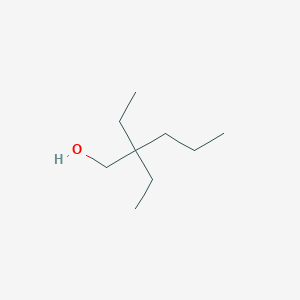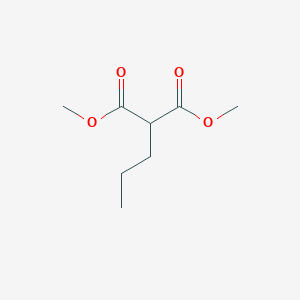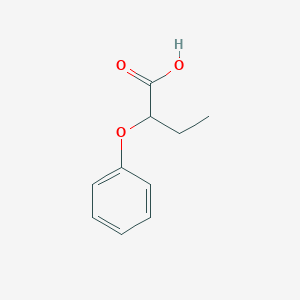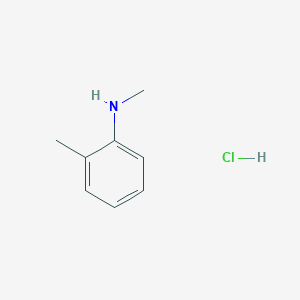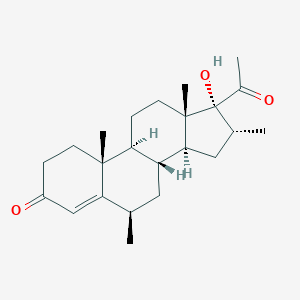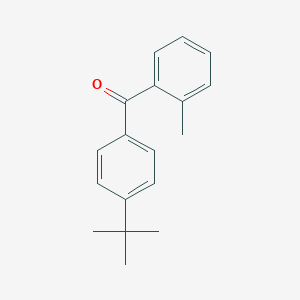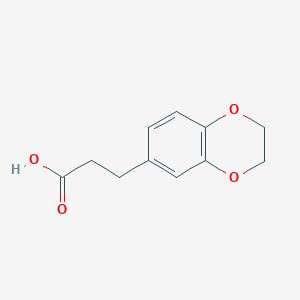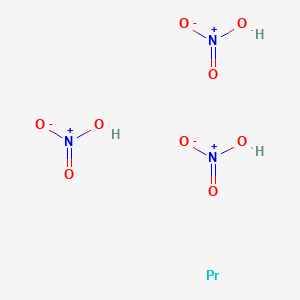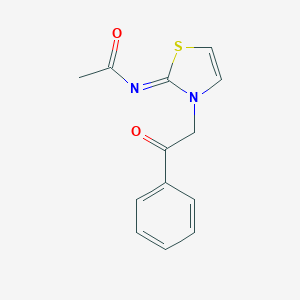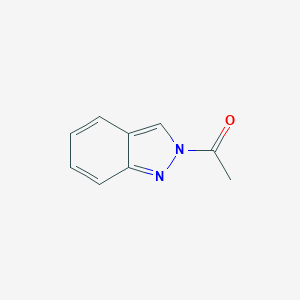
2-Acetyl-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-2H-indazole is a heterocyclic organic compound with a molecular formula of C9H8N2O. This compound has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-2H-indazole varies depending on its application. In medicinal chemistry, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. In material science, this compound has been shown to exhibit fluorescence properties due to its electron-rich aromatic structure. In organic synthesis, this compound has been shown to act as a nucleophile in various reactions such as the Michael addition reaction and the Mannich reaction.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Acetyl-2H-indazole vary depending on its application. In medicinal chemistry, this compound has been shown to exhibit cytotoxicity against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. In material science, this compound has been shown to exhibit fluorescence properties with a maximum emission wavelength of 400 nm. In organic synthesis, this compound has been shown to act as a versatile building block for the synthesis of various organic compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Acetyl-2H-indazole in lab experiments include its versatility as a building block for the synthesis of various organic compounds, its potential as a fluorescent probe and a photocatalyst, and its potential as an anticancer agent, an anti-inflammatory agent, and an antiviral agent. The limitations of using 2-Acetyl-2H-indazole in lab experiments include its potential toxicity and its limited solubility in water.
Direcciones Futuras
For the research on 2-Acetyl-2H-indazole include the investigation of its potential as a fluorescent probe for biological imaging, the investigation of its potential as a photocatalyst for organic synthesis, and the investigation of its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and viral infections. Additionally, the development of new synthesis methods for this compound and its derivatives may also be of interest for future research.
Aplicaciones Científicas De Investigación
2-Acetyl-2H-indazole has been the subject of scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, an anti-inflammatory agent, and an antiviral agent. In material science, this compound has been investigated for its potential as a fluorescent probe and a photocatalyst. In organic synthesis, this compound has been investigated for its potential as a building block for the synthesis of various organic compounds.
Propiedades
Número CAS |
13436-50-5 |
|---|---|
Nombre del producto |
2-Acetyl-2H-indazole |
Fórmula molecular |
C9H8N2O |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
1-indazol-2-ylethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)11-6-8-4-2-3-5-9(8)10-11/h2-6H,1H3 |
Clave InChI |
YPSMXSXOHKSUNM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=C2C=CC=CC2=N1 |
SMILES canónico |
CC(=O)N1C=C2C=CC=CC2=N1 |
Sinónimos |
2H-Indazole, 2-acetyl- (6CI,7CI,8CI,9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

